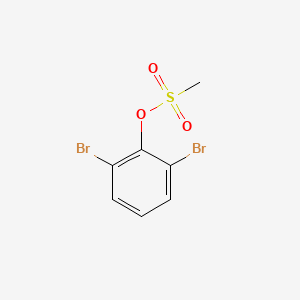![molecular formula C18H13Cl2N3OS B2935235 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide CAS No. 209410-93-5](/img/structure/B2935235.png)
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide (DCPP) is a synthetic compound that belongs to a class of compounds known as pyridazinones. It was first synthesized in 1962 by German scientists and has since been widely studied for its potential applications in medicine and biochemistry. DCPP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. DCPP has been used in laboratory experiments to study the mechanism of action of a variety of drugs, as well as to investigate the biochemical and physiological effects of DCPP on living cells and organisms.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Acetamide Derivatives
Research on acetamide derivatives has led to the synthesis of novel compounds with potential applications in antibacterial, antifungal, and enzymatic inhibition activities. For example, a study by Nafeesa et al. (2017) focused on the synthesis and evaluation of different 1,3,4-oxadiazole and acetamide derivatives, revealing their antibacterial and anti-enzymatic potential (Nafeesa et al., 2017). Another study by Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, providing insights into its vibrational signatures and electronic properties (Jenepha Mary et al., 2022).
Applications in Antimicrobial and Antiviral Research
The synthesis of acetamide derivatives has shown promise in antimicrobial and antiviral applications. Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their binding interactions with Cyclooxygenase 1 (COX1) through molecular docking studies (Mary et al., 2020). Additionally, Rashid et al. (2021) explored novel phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, indicating the broader pesticidal applications of acetamide compounds (Rashid et al., 2021).
Quantum Mechanical Studies and Molecular Docking
Several studies have focused on the quantum mechanical properties of acetamide derivatives, exploring their potential applications in various fields. For instance, Choudhary et al. (2014) conducted quantum chemical calculations on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, revealing insights into its molecular structural parameters and thermodynamic properties (Choudhary et al., 2014). Additionally, Flefel et al. (2018) synthesized novel pyridine derivatives, subjecting them to in silico molecular docking screenings to assess their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-11-6-7-13(14(20)10-11)17(18(21)24)15-8-9-16(23-22-15)25-12-4-2-1-3-5-12/h1-10,17H,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYADOYXLCBLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)
![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)



![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)


